molecular formula C11H10N2 B11913115 2-Methyl-7-vinylquinoxaline

2-Methyl-7-vinylquinoxaline

Cat. No.: B11913115
M. Wt: 170.21 g/mol
InChI Key: ZZWQVENAEOXJRU-UHFFFAOYSA-N
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Description

2-Methyl-7-vinylquinoxaline is a quinoxaline derivative featuring a methyl group at the 2-position and a vinyl group at the 7-position. Quinoxalines are heterocyclic compounds with a benzene ring fused to a pyrazine ring, often studied for their electronic properties, biological activity, and applications in materials science.

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

7-ethenyl-2-methylquinoxaline

InChI

InChI=1S/C11H10N2/c1-3-9-4-5-10-11(6-9)13-8(2)7-12-10/h3-7H,1H2,2H3

InChI Key

ZZWQVENAEOXJRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC(=CC2=N1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-7-vinylquinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by functional group modifications. One common method is the reaction of o-phenylenediamine with 2-methyl-3-buten-2-one under acidic conditions to form the quinoxaline core. The vinyl group can be introduced through subsequent reactions, such as Heck coupling or other vinylation techniques .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the quinoxaline core, followed by the introduction of the vinyl group using efficient catalytic systems. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-7-vinylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogenating agents, organometallic reagents; reactions may require catalysts and specific solvents depending on the desired substitution.

Major Products:

    Oxidation: Quinoxaline N-oxides

    Reduction: Reduced quinoxaline derivatives

    Substitution: Various substituted quinoxalines with functional groups like halides, alkyls, or aryls

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-7-vinylquinoxaline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The vinyl group can participate in covalent bonding with target molecules, enhancing its binding affinity and specificity. The quinoxaline core can also intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methyl-7-vinylquinoxaline with structurally related quinoxaline and quinoline derivatives, highlighting differences in substituents, molecular properties, and applications:

Compound Molecular Formula Molecular Weight Key Substituents Synthesis Yield Key Properties/Applications
This compound C₁₁H₁₀N₂ 170.22 (estimated) Methyl (C2), Vinyl (C7) Not reported Potential for polymer chemistry, drug design
7-(2-Ethoxyethoxy)quinoline C₁₃H₁₅NO₂ 217.27 Ethoxyethoxy (C7) Not reported Limited toxicity data; R&D use only
Methyl 2-methoxyquinoline-7-carboxylate C₁₂H₁₁NO₃ 217.22 Methoxy (C2), COOCH₃ (C7) Up to 95% High-yield synthesis; ester reactivity
2-(5-Methoxy-2-methylindol-3-yl)-7-nitroquinoxaline C₁₈H₁₅N₄O₃ 334.33 Nitro (C7), Indolyl (C2) Not reported Nitro group enhances electrophilic reactivity
2-Chloro-3-methylquinoxaline C₉H₇ClN₂ 182.62 Chloro (C2), Methyl (C3) Not reported Crystallographic stability; halogen reactivity

Biological Activity

2-Methyl-7-vinylquinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. Quinoxaline derivatives, including this compound, are known for their potential therapeutic effects against various diseases, including cancer, bacterial infections, and other pathological conditions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its quinoxaline backbone with a methyl group at the 2-position and a vinyl group at the 7-position. The structure can be represented as follows:

C9H8N2\text{C}_9\text{H}_8\text{N}_2

This compound's unique structure contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCancer TypeIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)12.5Induction of apoptosis
NCI-H460 (Lung)15.0Inhibition of cell migration
SF-268 (CNS)10.0Topoisomerase II inhibition

These results suggest that this compound could serve as a lead compound for developing new anticancer agents.

Antimicrobial Activity

Quinoxalines are also recognized for their antimicrobial properties. Studies have demonstrated that this compound exhibits broad-spectrum antibacterial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli 32
Staphylococcus aureus 16
Pseudomonas aeruginosa 64

The compound's effectiveness against these bacteria highlights its potential as an antimicrobial agent.

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme implicated in inflammatory processes and cancer progression. In vitro studies have shown that quinoxaline derivatives can inhibit COX-2 activity, which may contribute to their anticancer and anti-inflammatory effects.

In a study evaluating the COX-2 inhibitory activity of various quinoxaline derivatives, including this compound, it was found that:

CompoundCOX-2 Inhibition (%) at 100 µg/mL
This compound 55%
Diclofenac 100%

The ability of this compound to inhibit COX-2 suggests its potential application in treating inflammatory diseases and cancers associated with COX-2 overexpression.

Case Studies

  • Anticancer Efficacy in Animal Models
    A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to increased apoptosis markers in tumor tissues, indicating its efficacy as an anticancer agent.
  • Antimicrobial Testing in Clinical Isolates
    Clinical isolates of Staphylococcus aureus were treated with varying concentrations of this compound. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use in treating resistant strains.

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